REACTION_CXSMILES
|
[C:1]([C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3)(OC)=[O:2].C1COCC1.[BH4-].[Na+]>O>[OH:2][CH2:1][C:5]1[N:6]=[CH:7][C:8]2[NH:9][C:10]3[C:15]([C:16]=2[CH:17]=1)=[CH:14][CH:13]=[CH:12][CH:11]=3 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(OC)C=1N=CC=2NC3=CC=CC=C3C2C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for a few hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for another few hours
|
Type
|
CUSTOM
|
Details
|
The solvent is thereafter evaporated
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue is dissolved in water
|
Type
|
WASH
|
Details
|
washed several times with one or more non-polar solvents such as dichloromethane and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic extracts are then evaporated
|
Type
|
CUSTOM
|
Details
|
The remaining residue is purified by column chromatography (e.g.
|
Type
|
WASH
|
Details
|
on a silica gel with elution
|
Type
|
ADDITION
|
Details
|
by a 9:1 mixture of ethylacetate and methanol),
|
Name
|
|
Type
|
product
|
Smiles
|
OCC=1N=CC=2NC3=CC=CC=C3C2C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |